![molecular formula C20H10N2Na4O15S4 B15144149 2,7-Disodium 4-hydroxy-5-{2-[8-hydroxy-1-oxo-3,6-bis(sodiooxysulfonyl)naphthalen-2-ylidene]hydrazin-1-yl}naphthalene-2,7-disulfonate](/img/structure/B15144149.png)
2,7-Disodium 4-hydroxy-5-{2-[8-hydroxy-1-oxo-3,6-bis(sodiooxysulfonyl)naphthalen-2-ylidene]hydrazin-1-yl}naphthalene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Beryllon II is synthesized through a series of chemical reactions involving the azo coupling of naphthalene derivatives. The process typically involves the sulfonation of naphthalene followed by diazotization and coupling reactions to form the final product .
Industrial Production Methods
Industrial production of Beryllon II involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Beryllon II undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as aluminum, enhancing its chromogenic properties.
Substitution: Can participate in substitution reactions where functional groups on the naphthalene rings are replaced.
Common Reagents and Conditions
Reagents: Common reagents include aluminum chloride for complexation and various sulfonating agents for synthesis
Major Products
The major products formed from reactions involving Beryllon II include its metal ion complexes, which are used in various analytical applications .
Aplicaciones Científicas De Investigación
Beryllon II has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic reagent for the determination of metal ions and proteins.
Biology: Employed in protein assays and studies involving protein-metal interactions.
Medicine: Utilized in diagnostic assays for detecting specific proteins in biological samples.
Industry: Applied in the analysis of trace elements in environmental and industrial samples.
Mecanismo De Acción
Beryllon II exerts its effects through the formation of complexes with metal ions and proteins. The compound enhances Rayleigh light scattering when complexed with aluminum ions, which is used to determine protein concentrations . It acts as a cofactor for several enzymes, facilitating their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Methylthymol Blue: Another chromogenic reagent used for similar applications.
Dimethylsulfonazo III: Used for the determination of metal ions in various analytical procedures.
Uniqueness
Beryllon II is unique due to its high sensitivity and specificity for certain metal ions and proteins. Its ability to enhance Rayleigh light scattering makes it particularly valuable in analytical chemistry .
Propiedades
Fórmula molecular |
C20H10N2Na4O15S4 |
|---|---|
Peso molecular |
738.5 g/mol |
Nombre IUPAC |
tetrasodium;4,5-dihydroxy-3-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O15S4.4Na/c23-14-6-11(39(29,30)31)2-8-1-10(38(26,27)28)5-13(17(8)14)21-22-19-16(41(35,36)37)4-9-3-12(40(32,33)34)7-15(24)18(9)20(19)25;;;;/h1-7,23-25H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;;/q;4*+1/p-4 |
Clave InChI |
BYOASQSUNKYWNG-UHFFFAOYSA-J |
SMILES canónico |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


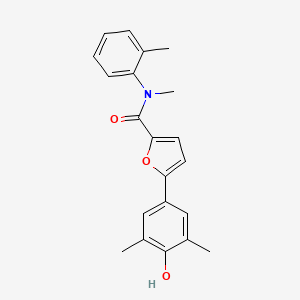
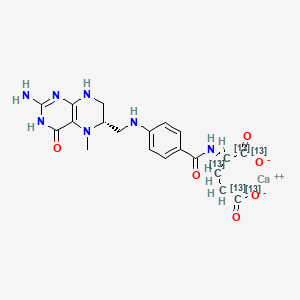
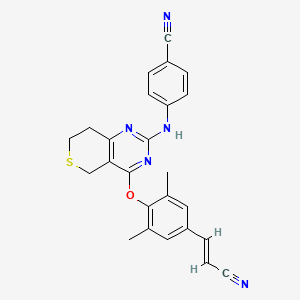
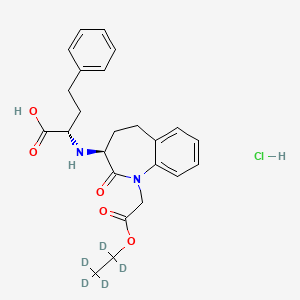
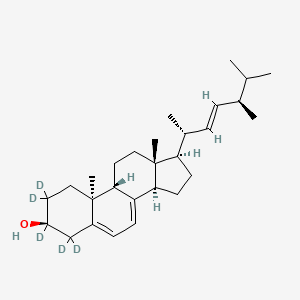
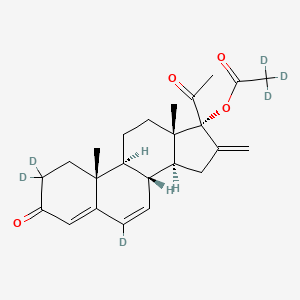
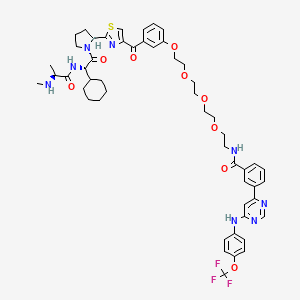
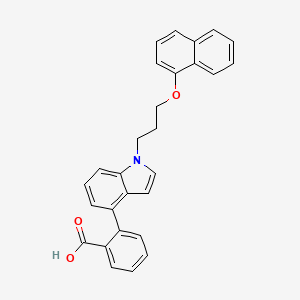
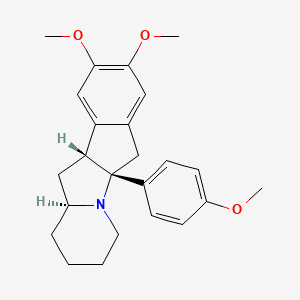
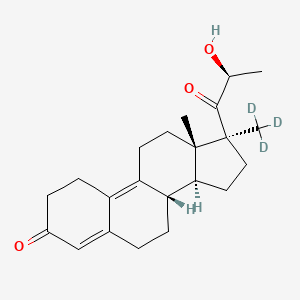
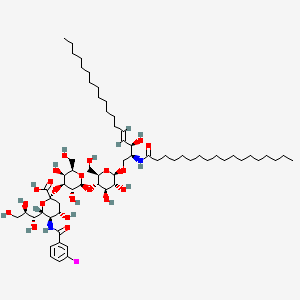


![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)
